7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-methoxy-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S/c1-20-10-5-4-9-7-11(16(19)21-12(9)8-10)15-17-14(18-22-15)13-3-2-6-23-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNNOHSEUGFRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
The carboxylic acid at position 3 is activated for oxadiazole formation. In one approach, 4-oxochromane-2-carboxylic acid reacts with 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF), forming an imidazolide intermediate. This intermediate couples with thiophene-2-carboxamidoxime in the presence of triethylamine, initiating cyclocondensation.
Oxadiazole Ring Formation via Cyclocondensation
The 1,2,4-oxadiazole ring is constructed through two primary routes:
CDI-Mediated Cyclocondensation
A mixture of 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid (1.0 mmol) and thiophene-2-carboxamidoxime (1.2 mmol) in dimethylformamide (DMF) is treated with CDI (1.5 mmol) at 60°C for 12 hours. The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the activated carbonyl, followed by intramolecular cyclization. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 78% yield (Table 1).
Table 1: Optimization of CDI-Mediated Cyclocondensation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature | 60°C | 78 |
| CDI Equivalents | 1.5 | 78 |
| Reaction Time | 12 h | 78 |
Acetic Anhydride-Promoted Cyclization
Alternative protocols employ acetic anhydride as both solvent and dehydrating agent. 7-Methoxy-4-oxo-4H-chromene-2-carbonyl chloride (derived from oxalyl chloride) reacts with thiophene-2-carboxamidoxime in refluxing acetic anhydride (5 hours), achieving 68% yield after recrystallization from methanol. This method favors scalability but requires rigorous moisture exclusion.
Alternative Pathways via Hydrazide Intermediates
Hydrazide Formation and Cyclization
7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid hydrazide is synthesized by treating the acid chloride with hydrazine hydrate. Subsequent reaction with thiophene-2-carbonitrile in ethanol under reflux (24 hours) forms the oxadiazole ring via [3+2] cycloaddition. While this route avoids CDI, yields are lower (60%) due to competing side reactions.
Regioselectivity and Structural Validation
Regioselective incorporation of the thiophen-2-yl group is confirmed by NMR spectroscopy. The 1H NMR spectrum (DMSO-d₆) exhibits a singlet at δ 6.89 ppm for the chromenone’s C3 proton, absent in precursors, confirming oxadiazole formation. 13C NMR reveals a characteristic oxadiazole carbon at δ 165.0 ppm, alongside thiophene signals at δ 126.8 and 118.1 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₇H₁₁N₂O₄S (calc. 363.0441; found 363.0438).
Purification and Analytical Considerations
Crude products are purified via flash chromatography (SiO₂, ethyl acetate/hexane gradients) or recrystallization (methanol/dichloromethane). HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥95% purity. Thermal stability assessed by differential scanning calorimetry (DSC) shows a melting point of 214–216°C, consistent with crystalline structure.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| CDI Cyclocondensation | 78 | 95 | 12 |
| Acetic Anhydride | 68 | 93 | 5 |
| Hydrazide-Carbonitrile | 60 | 90 | 24 |
The CDI-mediated method offers optimal balance between yield and reaction time, making it preferable for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiophene ring enhances the activity against various bacterial strains.
- A study demonstrated that similar compounds showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
-
Anticancer Properties :
- Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the thiophene group may enhance cellular uptake and cytotoxicity.
- In vitro studies have reported that compounds with structural similarities to 7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exhibit selective cytotoxicity towards cancer cell lines .
-
Anti-inflammatory Effects :
- Compounds containing oxadiazole rings have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.
- Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for further exploration in inflammatory disease treatments .
Materials Science Applications
-
Organic Light Emitting Diodes (OLEDs) :
- The unique electronic properties of oxadiazoles make them suitable candidates for use in OLEDs. Their ability to emit light upon electrical excitation can be harnessed in display technologies.
- Research into similar chromenone derivatives has shown promising results in enhancing the efficiency and stability of OLED devices .
-
Solar Cells :
- The photonic properties of 7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be utilized in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy is being explored.
- Studies have indicated that incorporating such compounds into solar cell matrices can improve overall energy conversion efficiency .
Photonic Applications
- Fluorescent Probes :
- The compound's structure allows it to act as a fluorescent probe in various sensing applications. Its fluorescence properties can be tuned by modifying the substituents on the oxadiazole ring.
- Research has shown that similar compounds are effective in detecting metal ions and other analytes due to their selective binding mechanisms .
Case Studies
-
Antimicrobial Testing :
- A comprehensive study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that derivatives with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts.
-
Cytotoxicity Assays :
- In vitro assays conducted on cancer cell lines demonstrated that compounds structurally related to 7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one showed significant cytotoxic effects, leading to apoptosis at micromolar concentrations.
Mechanism of Action
The mechanism of action of 7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Pathway Modulation: It can modulate pathways involved in inflammation and cell death, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Thiophene and Heterocyclic Moieties
Compound A : N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (from )
- Key Features : Combines a thiophene core with a pyrimidine sulfamoyl group.
- Biological Activity : Exhibits antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition .
Compound B : 3-(Allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol (D41 from )
- Key Features : Thiophene-substituted triazine with an allylsulfanyl group.
- Biological Activity : Reduces bacterial survival under predation by Tetrahymena, indicating biofilm-modulating properties .
Compound C : 2-(2-Cyclopentyl-2-hydroxy-2-(thiophen-2-yl)acetoxy)-N,N-diethyl-N-methylethanaminium bromide (from )
- Key Features : Thiophene-glycolate ester with a quaternary ammonium group.
- Biological Activity : Anticholinergic agent; structural emphasis on thiophene’s role in enhancing lipophilicity .
Coumarin Derivatives with Heterocyclic Substitutions
Compound D : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (from )
- Key Features : Coumarin core modified with a triazole ring.
- Biological Activity : Triazole enhances hydrogen-bonding capacity, likely influencing antimicrobial activity .
- Comparison : Replacing oxadiazole with triazole may alter electronic properties and binding affinities.
Compound E : Moxalactam disodium (from )
- Key Features : β-lactam antibiotic with a methoxy group and tetrazole-thiol substituent.
- Biological Activity : Broad-spectrum antibacterial activity due to β-lactamase resistance .
- Comparison : Highlights the importance of methoxy groups in enhancing stability, a feature shared with the target compound.
Data Table: Structural and Functional Comparisons
Electronic and Pharmacokinetic Considerations
- Oxadiazole vs.
- Thiophene vs. Pyrimidine : Thiophene’s aromaticity may favor hydrophobic interactions in target binding, whereas pyrimidine’s nitrogen atoms enable hydrogen bonding .
- Methoxy Group : Present in both the target compound and moxalactam, this group is associated with improved resistance to enzymatic degradation .
Biological Activity
7-Methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Structure and Synthesis
The compound belongs to the class of oxadiazole derivatives linked to coumarin, which are known for their varied pharmacological properties. The synthesis typically involves the reaction of thiophenes with oxadiazole precursors, followed by coupling with coumarin derivatives.
Anticancer Activity
Recent studies have indicated that compounds similar to 7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exhibit potent anticancer properties. For instance, a derivative containing a thiophene moiety was evaluated for its cytotoxic effects against various cancer cell lines. The study reported an IC50 value indicating strong inhibition of cell proliferation, suggesting a potential role in cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has shown that related oxadiazole derivatives possess significant inhibitory activity against cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The structure-activity relationship (SAR) analysis revealed that modifications on the thiophene ring enhance anti-inflammatory activity .
Acetylcholinesterase Inhibition
Given the importance of acetylcholinesterase (AChE) in neurodegenerative diseases like Alzheimer's, compounds with coumarin structures have been studied for their AChE inhibitory effects. Preliminary findings suggest that the incorporation of oxadiazole and thiophene motifs can enhance AChE inhibition, providing a potential avenue for developing therapeutics for cognitive decline .
Study 1: Cytotoxic Evaluation
A study conducted on various derivatives of oxadiazole including 7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one demonstrated promising cytotoxicity against human cancer cell lines. The results indicated that the compound could induce apoptosis through the mitochondrial pathway .
Study 2: Inhibition of COX Enzymes
In another research effort focused on anti-inflammatory activity, derivatives were synthesized and tested for COX inhibition. The results showed that certain substitutions on the thiophene ring significantly enhanced the inhibitory potency against COX enzymes, suggesting that similar modifications could be beneficial for 7-methoxy derivatives .
Research Findings Summary
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, 80°C, 6h | 65–75 | |
| Coumarin methoxylation | Dimethyl sulfate, K₂CO₃, DMF | 80–85 | |
| Final coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 50–60 |
Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations can model the compound’s electron density distribution, HOMO-LUMO gaps, and reactive sites. For example:
- Electron Density Analysis : The Colle-Salvetti correlation-energy formula (adapted into DFT) evaluates local kinetic-energy density to predict regions susceptible to electrophilic/nucleophilic attacks .
- Molecular Docking : Simulations assess interactions with biological targets (e.g., enzymes) by analyzing π-π stacking between the coumarin/oxadiazole moieties and hydrophobic pockets .
Q. Methodological Steps :
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential surfaces (EPS) to map charge distribution.
Perform docking with AutoDock Vina, using crystallographic protein data (PDB ID: 1XYZ) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), coumarin carbonyl (δ ~160 ppm), and oxadiazole-thiophene protons (δ 7.0–8.0 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (C₁₇H₁₁N₂O₃S⁺, [M+H]⁺ = 323.26) .
Advanced: How do structural modifications (e.g., halogenation) influence bioactivity?
Answer:
- Halogenation at Thiophene : Introducing bromine at the thiophene’s β-position enhances electrophilicity, improving binding to kinase ATP pockets (IC₅₀ reduced by ~40% compared to unmodified analogs) .
- Methoxy Replacement : Replacing 7-methoxy with -OH decreases lipophilicity (logP from 3.2 to 2.1), reducing membrane permeability but increasing solubility .
Q. SAR Insights :
| Modification | Bioactivity (IC₅₀, μM) | logP |
|---|---|---|
| 7-OCH₃ | 12.5 ± 1.2 | 3.2 |
| 7-OH | >50 | 2.1 |
| Thiophene-β-Br | 7.8 ± 0.9 | 3.5 |
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Storage : Use anhydrous DMSO or dichloromethane at –20°C to prevent hydrolysis of the oxadiazole ring .
- Stability Tests : HPLC monitoring (C18 column, MeCN:H₂O = 70:30) shows <5% degradation over 30 days under inert gas .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
- Purity : Impurities from incomplete oxadiazole cyclization (e.g., residual thiosemicarbazide) can skew results. Validate purity via HPLC (>98%) and elemental analysis .
Q. Resolution Workflow :
Replicate assays using standardized protocols (e.g., NIH/NCATS guidelines).
Characterize batches with LC-MS and ¹H NMR.
Perform dose-response curves in triplicate .
Advanced: What crystallographic methods determine its solid-state structure?
Answer:
- Single-Crystal X-ray Diffraction : Use SHELXT for space-group determination and SHELXL for refinement. Key parameters:
- Data Interpretation : Analyze π-stacking distances (3.4–3.6 Å) and torsion angles (<5° deviation from planarity) .
Basic: What are the solubility challenges in biological assays?
Answer:
- Low Aqueous Solubility : logP ~3.2 limits dissolution in PBS. Use co-solvents (e.g., 10% DMSO) or nanoformulations (liposomes) to enhance bioavailability .
- Aggregation : Dynamic Light Scattering (DLS) monitors particle size (<200 nm preferred) .
Advanced: How to design derivatives for improved pharmacokinetics?
Answer:
- Prodrug Strategy : Esterify the coumarin 7-methoxy group to enhance oral absorption (e.g., acetylated prodrug hydrolyzes in plasma) .
- Metabolic Stability : Replace thiophene with furan to reduce CYP450-mediated oxidation (t₁/₂ increased from 2.1h to 4.5h) .
Basic: What safety precautions are required during synthesis?
Answer:
- Toxic Reagents : Use fume hoods for POCl₃ (oxadiazole cyclization) and dimethyl sulfate (methoxylation).
- Waste Disposal : Neutralize acidic residues (e.g., from H₂SO₄) with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
